molecular formula C14H22N2O2 B177508 Tert-butyl 3-aminobenzyl(ethyl)carbamate CAS No. 167756-91-4

Tert-butyl 3-aminobenzyl(ethyl)carbamate

Cat. No.: B177508
CAS No.: 167756-91-4
M. Wt: 250.34 g/mol
InChI Key: VAOXZCDQZZNIJR-UHFFFAOYSA-N
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Description

Tert-butyl 3-aminobenzyl(ethyl)carbamate is a chemical compound with the molecular formula C14H22N2O2 and a molecular weight of 250.34 g/mol . It is commonly used in organic synthesis and research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-aminobenzyl(ethyl)carbamate typically involves the protection of amino groups using tert-butyl carbamate. One common method is the reaction of 3-aminobenzylamine with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-aminobenzyl(ethyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted carbamates .

Scientific Research Applications

Tert-butyl 3-aminobenzyl(ethyl)carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.

    Biology: Employed in the synthesis of biologically active molecules and peptides.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-aminobenzyl(ethyl)carbamate involves its ability to act as a protecting group for amino groups. The tert-butyl carbamate group can be selectively cleaved under acidic conditions, allowing for the controlled release of the free amine. This property is particularly useful in peptide synthesis and other applications where selective deprotection is required .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structure, which combines the tert-butyl carbamate protecting group with an aminobenzyl moiety. This combination provides enhanced stability and reactivity, making it a valuable compound in various synthetic applications .

Properties

IUPAC Name

tert-butyl N-[(3-aminophenyl)methyl]-N-ethylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2/c1-5-16(13(17)18-14(2,3)4)10-11-7-6-8-12(15)9-11/h6-9H,5,10,15H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAOXZCDQZZNIJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC(=CC=C1)N)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201156929
Record name Carbamic acid, [(3-aminophenyl)methyl]ethyl-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201156929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

167756-91-4
Record name Carbamic acid, [(3-aminophenyl)methyl]ethyl-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=167756-91-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, [(3-aminophenyl)methyl]ethyl-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201156929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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